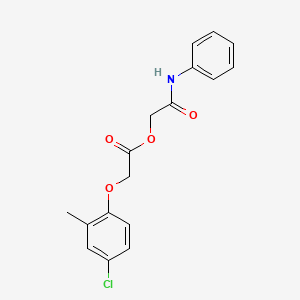
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has been widely used in scientific research. It is a member of the oxoacid esters and is commonly referred to as ACE. The compound has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been found to have herbicidal properties, making it a potential candidate for use in agriculture.
Mecanismo De Acción
The mechanism of action of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the inhibition of certain enzymes in bacterial and fungal cells. This inhibition leads to the disruption of cellular metabolism, ultimately resulting in cell death. The exact mechanism of action is still being studied and further research is needed to fully understand the compound's effects.
Biochemical and Physiological Effects
Studies have shown that 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate can cause changes in biochemical and physiological processes. It has been found to affect lipid metabolism, protein synthesis, and DNA replication. It has also been found to have toxic effects on certain organs, including the liver and kidneys. Further research is needed to fully understand the compound's effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate in laboratory experiments is its well-established synthesis method. Another advantage is its potential applications in various fields, including medicine and agriculture. However, one limitation is the compound's potential toxicity, which must be carefully considered when conducting experiments.
Direcciones Futuras
There are several future directions for research on 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate. One direction is the development of new antibiotics and antifungal agents based on the compound's antibacterial and antifungal properties. Another direction is the development of new herbicides based on the compound's herbicidal properties. Further research is also needed to fully understand the compound's effects on the human body and to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its well-established synthesis method and potential applications make it a valuable compound for scientific research. However, its potential toxicity must be carefully considered when conducting experiments. Further research is needed to fully understand the compound's effects and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with aniline to produce the final compound. The synthesis method has been well-established and is widely used in laboratories.
Propiedades
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-12-9-13(18)7-8-15(12)22-11-17(21)23-10-16(20)19-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKSQGMCFSLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

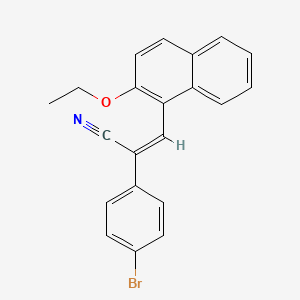
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)
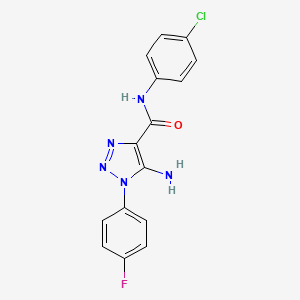
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
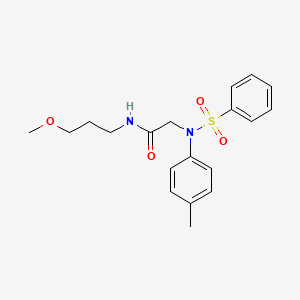
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![6-(1-azepanyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212716.png)
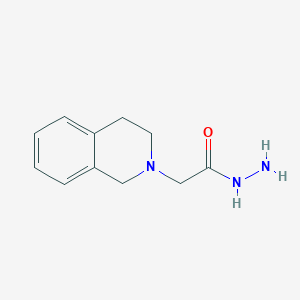
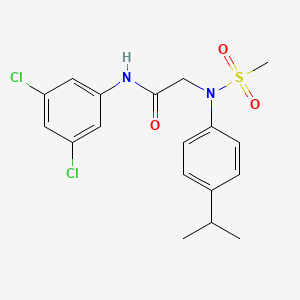
![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)